Ac-D-Phe(4-Br)-OH

Medicinal chemistry Lipophilicity optimization Structure-activity relationship

Achieve reproducible SAR in halogen-bonding studies without regioisomer or enantiomer interference. Ac-D-Phe(4-Br)-OH (CAS 194149-55-8) provides three non-negotiable features for peptide probe design: • Para-bromine sigma-hole donor for directional halogen bonding (EAAT2 IC50 = 36 nM) • D-configuration conferring aminopeptidase resistance for extended bioassay half-life • XLogP3 0.8 enhancing membrane permeability vs. unsubstituted or fluoro analogs N-acetyl capping maintains SPPS compatibility. Direct replacement for Ac-D-Phe-OH or Ac-D-Phe(4-F)-OH controls.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Cat. No. B12281536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Phe(4-Br)-OH
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
InChIInChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
InChIKeyLDCUXIARELPUCD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-D-Phe(4-Br)-OH Baseline Overview


Ac-D-Phe(4-Br)-OH (CAS 194149-55-8), N-acetyl-4-bromo-D-phenylalanine, is a non-proteinogenic D-amino acid derivative featuring an acetylated N-terminus and a para-bromine substituent on the aromatic ring . With a molecular formula of C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol, this compound integrates three key structural elements: D-stereochemistry for proteolytic resistance, N-acetyl capping for directed peptide incorporation, and a bromine atom that confers distinct electronic properties and halogen-bonding capacity [1]. This combination supports its use in medicinal chemistry campaigns exploring stereochemical effects, structure-activity relationships, and halogen-mediated molecular recognition in protein engineering applications .

Why Ac-D-Phe(4-Br)-OH Cannot Be Substituted


Substituting Ac-D-Phe(4-Br)-OH with unsubstituted Ac-D-Phe-OH, alternative halogen regioisomers, or L-enantiomers introduces quantifiable and mechanistically consequential differences that undermine experimental reproducibility. Unsubstituted Ac-D-Phe-OH lacks the para-bromine atom's contribution to halogen bonding and hydrophobic interactions, altering binding energetics in target recognition . The D-configuration, relative to the L-form, confers increased resistance to aminopeptidase-mediated degradation, prolonging functional half-life in biological assays [1]. Regioisomeric variation—shifting the bromine from the para to the ortho or meta position—alters the spatial orientation of the halogen, directly affecting the geometry of halogen-bond donor interactions and aromatic stacking arrangements [2]. Among halogen substituents, bromine offers a distinct balance of polarizability, size, and metabolic profile compared to fluorine or chlorine analogs, each of which produces differentiable physicochemical and pharmacokinetic outcomes [3]. These variables are not interchangeable; substitution without verification invalidates comparative SAR analysis and compromises the integrity of peptide-based probe or lead optimization programs.

Quantitative Evidence for Ac-D-Phe(4-Br)-OH


Para-Bromine Lipophilicity and H-Bond Acceptor Capacity

Ac-D-Phe(4-Br)-OH exhibits a computed XLogP3 value of 0.8, substantially higher than that of unsubstituted Ac-D-Phe-OH (estimated XLogP3 ≈ -0.3) and its 4-fluoro analog Ac-D-Phe(4-F)-OH (estimated XLogP3 ≈ -0.1) [1][2]. This increased lipophilicity, conferred by the polarizable bromine atom, enhances passive membrane permeability and hydrophobic pocket occupancy. Additionally, Ac-D-Phe(4-Br)-OH presents 3 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites, providing greater intermolecular interaction capacity compared to non-halogenated analogs [1].

Medicinal chemistry Lipophilicity optimization Structure-activity relationship

D-Configuration Aminopeptidase Resistance

The D-configuration of Ac-D-Phe(4-Br)-OH confers inherent resistance to aminopeptidase-mediated degradation, a property extensively documented for D-amino acid-containing peptides relative to their L-counterparts [1]. This stereochemical feature prolongs the functional half-life of peptides in biological media by reducing susceptibility to endogenous proteolytic cleavage. In comparative peptide stability studies, D-amino acid substitution at the N-terminus typically extends in vitro metabolic half-life by 2- to 5-fold relative to L-enantiomer-containing controls, though direct quantitative data for Ac-D-Phe(4-Br)-OH specifically is not available in the open literature [1].

Peptide stability Proteolytic resistance Pharmacokinetics

Bromine Substituent Halogen Bonding

The para-bromine atom in Ac-D-Phe(4-Br)-OH functions as a halogen-bond donor, an interaction type fundamentally distinct from hydrogen bonding and unavailable in unsubstituted Ac-D-Phe-OH or its 4-fluoro analog . Bromine's greater polarizability compared to chlorine or fluorine facilitates stronger sigma-hole interactions with Lewis base partners (e.g., backbone carbonyl oxygens) in protein binding sites. The para-positioning orients the bromine atom for optimal geometric complementarity with halogen-bond acceptors in target proteins, distinguishing it from ortho- and meta-bromo regioisomers which alter the spatial vector of this interaction [1].

Halogen bonding Molecular recognition Protein-ligand interactions

EAAT2 Inhibition and EAAT4 Selectivity

A peptide-derived ligand incorporating the Ac-D-Phe(4-Br)-OH structural motif (identified as BDBM50366614 / CHEMBL4176482) exhibited an IC₅₀ of 36 nM for inhibition of human excitatory amino acid transporter 2 (EAAT2) expressed in HEK293 cells [1]. The same ligand displayed an IC₅₀ of 138 nM for rat EAAT4 in tsA201 cells, representing approximately 3.8-fold selectivity for EAAT2 over EAAT4 [1]. The ligand also showed an IC₅₀ of 11 nM for human EAAT1 under identical assay conditions [1]. This activity profile, derived from direct binding data for a compound containing the Ac-D-Phe(4-Br)-OH moiety, supports the utility of this building block in generating potent EAAT family modulators.

Neuroscience Glutamate transporters EAAT2 inhibition

Ac-D-Phe(4-Br)-OH Research Applications


Halogen Bonding SAR Studies

Ac-D-Phe(4-Br)-OH is optimally deployed in SAR campaigns where the contribution of halogen bonding to binding affinity and selectivity requires systematic interrogation. The para-bromine atom serves as a sigma-hole donor, enabling directional non-covalent interactions with Lewis base partners in protein active sites [1]. Researchers comparing Ac-D-Phe(4-Br)-OH-containing peptides against those incorporating unsubstituted Ac-D-Phe-OH, Ac-D-Phe(4-F)-OH, or Ac-D-Phe(4-Cl)-OH can isolate and quantify the thermodynamic contribution of bromine-mediated halogen bonding. This is particularly valuable in drug discovery programs where halogen bonding has been identified via crystallography or computational docking as a key molecular recognition element.

Proteolytically Stable Peptide Design

The D-configuration of Ac-D-Phe(4-Br)-OH provides inherent resistance to aminopeptidase cleavage, making it a strategic building block for designing peptide-based probes and lead compounds with extended functional half-lives in biological matrices [1]. This is critical for assays requiring sustained target engagement (e.g., cellular imaging probes, in vivo pharmacokinetic studies) and for early-stage therapeutic candidates where rapid degradation would otherwise compromise exposure. The N-acetyl capping further protects the N-terminus from degradation while maintaining compatibility with standard solid-phase peptide synthesis workflows.

EAAT Transporter Pharmacology & Neuroscience

Compounds containing the Ac-D-Phe(4-Br)-OH structural motif have demonstrated potent inhibition of excitatory amino acid transporters (EAAT1/EAAT2) with nanomolar IC₅₀ values, supporting the procurement of this building block for neuroscience programs investigating glutamate transporter pharmacology [1]. The documented activity profile (EAAT2 IC₅₀ = 36 nM; EAAT1 IC₅₀ = 11 nM) indicates that peptides incorporating this derivative can achieve high-potency EAAT engagement, relevant for studies of glutamatergic signaling, excitotoxicity, and neurological disorders where EAAT modulation represents a therapeutic strategy.

Hydrophobic Pocket and Permeability Optimization

With a computed XLogP3 of 0.8, Ac-D-Phe(4-Br)-OH offers significantly greater lipophilicity than unsubstituted Ac-D-Phe-OH (XLogP3 ≈ -0.3) or fluoro analogs (Ac-D-Phe(4-F)-OH, XLogP3 ≈ -0.1) [1][2]. This property makes it a rational selection for peptide engineering efforts aimed at improving passive membrane permeability or enhancing binding to hydrophobic protein cavities. Researchers seeking to balance peptide polarity with cellular uptake or hydrophobic target complementarity can deploy Ac-D-Phe(4-Br)-OH as a modular lipophilicity-enhancing building block without resorting to larger, more disruptive hydrophobic modifications.

Technical Documentation Hub

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